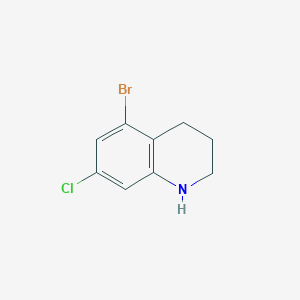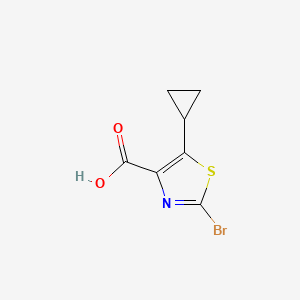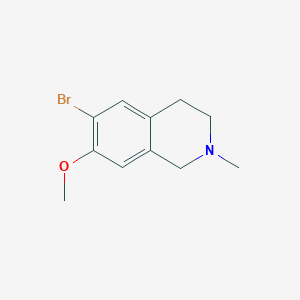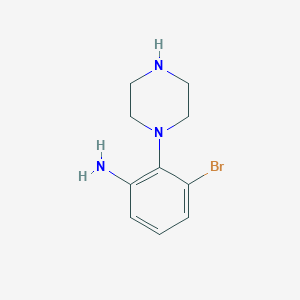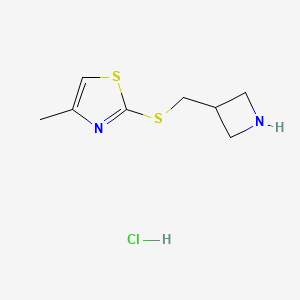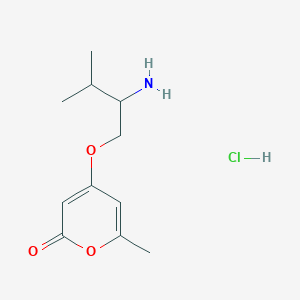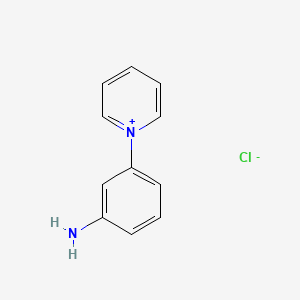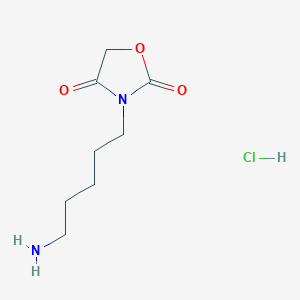
3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride
Overview
Description
3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride, also known as “APOD”, is an organic compound with a wide range of applications in the scientific and medical research fields. APOD is a versatile compound that can be used in a variety of experiments and research projects, and it has been used extensively in the fields of biochemistry, physiology, and pharmacology. APOD is a very important compound in laboratory experiments, as it can be used to study the effects of different drugs and their interactions with the body. In addition, APOD can be used to study the biochemical and physiological effects of various compounds on the body. This article will provide an overview of APOD, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Summary of the Application
Oxazolidines serve as key intermediates to produce many useful chemical compounds . They are an important structural unit of many biologically active compounds .
Methods of Application or Experimental Procedures
The synthesis of functionalized oxazolidines involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
Results or Outcomes
Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .
2. Anticonvulsant Screening
Summary of the Application
Substituted piperazine and aniline derivatives of oxazolidin-2,4-diones and imidazolidin-2,4-diones were synthesized and screened for their anticonvulsant activity .
Methods of Application or Experimental Procedures
The anticonvulsant activity was evaluated by the maximal electroshock (MES) test, and their neurotoxicity was evaluated by the rotarod test .
Results or Outcomes
Among all the synthesized derivatives, compounds 4b, 6c, 6d, 10b, 11a, 11b, and 11d were found to exhibit maximum seizure protection in MES test and were devoid of any neurotoxic effects . Furthermore, the functional activity of these compounds were evaluated in vivo for 5-HT 1A receptor affinity .
3. Antibiotics
Summary of the Application
Oxazolidinones are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 .
Methods of Application or Experimental Procedures
The production of these antibiotics involves complex chemical synthesis processes .
Results or Outcomes
These antibiotics have been found to be effective against a wide range of bacterial infections .
4. Chemical Synthesis
Summary of the Application
Oxazolidines are used as key intermediates in the synthesis of many chemical compounds .
Methods of Application or Experimental Procedures
The synthesis of functionalized oxazolidines involves multicomponent reactions of 1,2-amino alcohols .
Results or Outcomes
Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .
5. Use in Material Science
Summary of the Application
Oxazolidines are used in the production of certain types of polymers . These polymers have applications in various fields, including the manufacture of plastics, resins, and other materials .
Methods of Application or Experimental Procedures
The production of these polymers involves complex chemical synthesis processes .
Results or Outcomes
The resulting polymers have been found to have desirable properties, such as high strength and durability .
6. Use in Biochemistry
Summary of the Application
Oxazolidines are used in the synthesis of certain types of biochemical compounds . These compounds have applications in various fields, including drug discovery and development .
Methods of Application or Experimental Procedures
The synthesis of these biochemical compounds involves complex chemical synthesis processes .
Results or Outcomes
The resulting biochemical compounds have been found to have desirable properties, such as high biological activity .
properties
IUPAC Name |
3-(5-aminopentyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDZAAWLQDBSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)



![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
